molecular formula C8H10BrNO2S B1430153 Ethyl 2-(2-bromo-4-methylthiazol-5-YL)acetate CAS No. 1352443-07-2

Ethyl 2-(2-bromo-4-methylthiazol-5-YL)acetate

Cat. No. B1430153
M. Wt: 264.14 g/mol
InChI Key: PUHFZUJUCVJYPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-bromo-4-methylthiazol-5-yl)acetate, also known as E2-BMTA, is an organic compound belonging to the class of thiazoles. It is a colorless liquid with a pungent odor and a melting point of -21.5°C. It is usually used as a reagent in organic synthesis and has a wide range of applications in scientific research.

Scientific Research Applications

Synthesis of Thiazole Derivatives

Ethyl 2-(2-bromo-4-methylthiazol-5-yl)acetate is utilized in the synthesis of a wide range of thiazole derivatives. For instance, it has been used in the microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives. These derivatives were synthesized through the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones in the presence of polyethylene glycol-400 (PEG-400) as an efficient, inexpensive, biodegradable, and green reaction medium and catalyst. The synthesized compounds exhibited promising antimicrobial and antimalarial activities, showcasing the potential pharmaceutical applications of these thiazole derivatives (Rajesh H. Vekariya et al., 2017).

Antimicrobial and Pharmacological Properties

Another study focused on the cyclization of 1-{[(4-methyl-4h-1,2,4-triazol-3-yl)sulfanyl]-acetyl}thiosemicarbazides to 1,2,4-triazole and 1,3,4-thiadiazole derivatives, exploring their pharmacological properties. This research highlights the role of ethyl 2-(2-bromo-4-methylthiazol-5-yl)acetate in synthesizing compounds with potential effects on the central nervous system (CNS) in mice, indicating its significance in the development of new therapeutic agents (A. Maliszewska-Guz et al., 2005).

DNA Binding Interactions

The compound also finds application in studies related to DNA binding interactions. A notable investigation described the synthesis, crystal structure, and DNA binding interactions of ethyl 2-(2-acetamidothiazol-4-yl)acetate. This research sheds light on the compound's ability to bind with DNA, suggesting its utility in designing antitumor agents based on its strong binding constants and mixed binding mode, which could contribute to the development of novel therapeutic strategies (Z. Iqbal et al., 2019).

properties

IUPAC Name

ethyl 2-(2-bromo-4-methyl-1,3-thiazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-3-12-7(11)4-6-5(2)10-8(9)13-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHFZUJUCVJYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N=C(S1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-bromo-4-methylthiazol-5-YL)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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